An In-depth Technical Guide to Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride
An In-depth Technical Guide to Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride
This guide provides a comprehensive technical overview of Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride, a key intermediate in modern pharmaceutical synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical and physical properties, analytical characterization, synthesis methodologies, and its significant applications in medicinal chemistry.
Compound Profile and Core Properties
Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride is a substituted cycloalkane derivative that has garnered significant attention as a versatile building block in the synthesis of complex organic molecules.[1] Its structure, featuring a cyclohexane ring with an amino group and an ethyl acetate substituent in a specific stereochemical arrangement, makes it a valuable precursor for various active pharmaceutical ingredients (APIs).
Chemical and Physical Data
A summary of the key chemical and physical properties of Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride is presented in the table below. These properties are crucial for its handling, storage, and application in synthetic protocols.
| Property | Value | Source(s) |
| CAS Number | 76308-26-4 | [1][2] |
| Molecular Formula | C₁₀H₂₀ClNO₂ | [1][2] |
| Molecular Weight | 221.72 g/mol | [1][2] |
| IUPAC Name | ethyl 2-(trans-4-aminocyclohexyl)acetate;hydrochloride | [2] |
| Appearance | Solid | [3] |
| Melting Point | 173-177 °C | [4] |
| Solubility | Slightly soluble in Methanol | [1] |
| Storage | Inert atmosphere, room temperature or under inert gas (nitrogen or Argon) at 2-8°C. | [1][3] |
Analytical Characterization: A Spectroscopic Overview
Rigorous analytical characterization is paramount to confirm the identity and purity of Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While specific spectra are proprietary to manufacturers, a general interpretation based on the compound's structure is provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), protons on the cyclohexane ring, the methylene protons adjacent to the carbonyl group, and the proton of the amino group. The trans-configuration influences the chemical shifts and coupling constants of the cyclohexane protons.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the ester, the two carbons of the ethyl group, the methylene carbon adjacent to the carbonyl, and the carbons of the cyclohexane ring.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorptions include:
-
A strong absorption band around 1730 cm⁻¹ corresponding to the C=O stretching of the ester group.
-
N-H stretching vibrations for the primary amine hydrochloride, typically appearing as a broad band in the range of 3000-2500 cm⁻¹.
-
C-H stretching vibrations for the aliphatic cyclohexane and ethyl groups, observed below 3000 cm⁻¹.
-
C-O stretching of the ester group in the 1300-1000 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For Ethyl trans-2-(4-aminocyclohexyl)acetate, the molecular ion peak of the free base (C₁₀H₁₉NO₂) would be observed at m/z 185.14.[5] Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₂CH₃).
Synthesis and Manufacturing: From Precursor to Product
The synthesis of Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride is a critical process, with several methodologies reported in the literature and patents. The most prevalent industrial route involves the hydrogenation of a substituted aromatic precursor followed by esterification.
Predominant Synthetic Pathway: Hydrogenation and Esterification
A widely adopted method starts with 4-nitrophenylacetic acid.[4][6][7] This process is favored for its scalability and control over the desired trans-stereoisomer.
Step-by-Step Methodology:
-
Hydrogenation of 4-Nitrophenylacetic Acid: 4-nitrophenylacetic acid is subjected to catalytic hydrogenation. This is typically a two-stage process:
-
Reduction of the Nitro Group: The nitro group is first reduced to an amino group using a catalyst like Palladium on carbon (Pd/C) under mild hydrogen pressure and temperature.[4][6]
-
Reduction of the Aromatic Ring: The aromatic ring is then hydrogenated to a cyclohexane ring under higher hydrogen pressure.[4][6] The reaction conditions are optimized to favor the formation of the trans-isomer.
-
-
Esterification: The resulting trans-4-aminocyclohexaneacetic acid is then esterified. This is commonly achieved by reacting the acid with ethanol in the presence of a strong acid catalyst, such as hydrochloric acid, which also serves to form the hydrochloride salt of the amino group.[4][6]
-
Purification and Isolation: The final product, Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride, is isolated and purified, often by crystallization from a suitable solvent like acetonitrile, which selectively precipitates the trans-isomer, leading to high diastereomeric purity.[4][6]
Causality in Experimental Choices:
-
The use of a heterogeneous catalyst like Pd/C allows for easy removal from the reaction mixture, which is advantageous in industrial processes.
-
The two-stage hydrogenation with varying pressures and temperatures provides better control over the reduction process, minimizing side reactions and maximizing the yield of the desired product.
-
The use of ethanolic hydrochloric acid for esterification is efficient as it both catalyzes the reaction and forms the stable hydrochloride salt in a single step.
-
Acetonitrile is an effective solvent for purification as it exploits the differential solubility between the cis and trans isomers of the hydrochloride salt.
Applications in Drug Development and Medicinal Chemistry
Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride is a cornerstone intermediate in the pharmaceutical industry, primarily recognized for its role in the synthesis of the antipsychotic drug, Cariprazine.[1][8]
Key Intermediate in the Synthesis of Cariprazine
Cariprazine is a potent dopamine D₂ and D₃ receptor partial agonist, with a higher affinity for the D₃ receptor. It is used in the treatment of schizophrenia and bipolar disorder. The trans-stereochemistry of the 4-aminocyclohexylacetate moiety is crucial for the pharmacological activity of Cariprazine. Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride serves as the starting material for the construction of the key cyclohexyl-containing fragment of the Cariprazine molecule.[9][10]
Broader Utility in Medicinal Chemistry
The 4-aminocyclohexylacetate scaffold is a privileged structure in medicinal chemistry. The cyclohexane ring acts as a rigid, non-aromatic spacer that can orient functional groups in a well-defined three-dimensional space. The primary amino group and the ester functionality provide convenient handles for further chemical modifications, allowing for the synthesis of a diverse library of compounds for drug discovery programs. Derivatives of 4-aminocyclohexylacetic acid have been explored for their potential as ligands for various receptors and enzymes.
Safety, Handling, and Storage
As with any chemical reagent, proper handling and storage of Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride are essential to ensure safety and maintain the integrity of the compound.
Hazard Identification
Based on available safety data sheets, this compound is associated with the following hazards:
-
Harmful if swallowed [2]
-
Causes skin irritation [2]
-
Causes serious eye irritation [2]
-
May cause respiratory irritation [2]
Recommended Handling and Storage
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[9]
-
Ventilation: Use only outdoors or in a well-ventilated area.[9]
-
Storage: Store in a well-ventilated place. Keep the container tightly closed.[9] It is often recommended to store under an inert atmosphere (nitrogen or argon) at either room temperature or refrigerated conditions (2-8°C) to prevent degradation.[1][3]
Conclusion
Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride is a chemical intermediate of significant value to the pharmaceutical and organic synthesis sectors. Its well-defined stereochemistry and versatile functional groups make it an indispensable building block for the synthesis of complex molecules, most notably the antipsychotic drug Cariprazine. A thorough understanding of its chemical properties, analytical characterization, and synthetic methodologies is crucial for its effective and safe utilization in research and development.
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Tóth, B., Varga, E., Galla, Z. et al. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Commun Chem 7, 72 (2024). [Link]
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Molkem. Ethyl trans 2-(4-aminocyclohexyl)acetate hydrochloride. [Link]
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PubChem. Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride. [Link]
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